An In-depth Technical Guide to N-(1,3,4-Thiadiazol-2-yl)acetamide: Structure, Properties, and Synthesis
An In-depth Technical Guide to N-(1,3,4-Thiadiazol-2-yl)acetamide: Structure, Properties, and Synthesis
Introduction
The 1,3,4-thiadiazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and broad spectrum of pharmacological activities.[1][2] This five-membered heterocyclic ring, a bioisostere of the pyrimidine ring, facilitates membrane crossing and target interaction, making it a cornerstone in the design of numerous therapeutic agents.[3] Within this class, N-(1,3,4-Thiadiazol-2-yl)acetamide (also known as Acetazolamide Impurity B) serves as a fundamental building block and a key pharmacophore.[3][4] While it is recognized as a process impurity in the manufacturing of the widely used carbonic anhydrase inhibitor Acetazolamide, its own chemical properties and biological significance warrant a detailed examination.[5][6] This guide provides an in-depth analysis of the chemical structure, properties, synthesis, and biological relevance of N-(1,3,4-Thiadiazol-2-yl)acetamide for researchers and drug development professionals.
Molecular Structure and Chemical Properties
N-(1,3,4-Thiadiazol-2-yl)acetamide is a heterocyclic compound featuring a central 1,3,4-thiadiazole ring N-acylated at the 2-position.[1] The structure combines the aromaticity and electron-donating properties of the thiadiazole ring with the hydrogen bonding capabilities of the acetamide group, features that are critical to its biological interactions.[3]
Structural Features
The core structure consists of a planar, five-membered aromatic ring containing one sulfur and two nitrogen atoms. While a crystal structure for the unsubstituted title compound is not publicly available, analysis of closely related derivatives reveals key structural characteristics. For instance, the crystal structure of N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide shows that the acetamido-1,3,4-thiadiazole unit is essentially planar.[7] This planarity is crucial for effective stacking interactions and binding within protein active sites. The acetamide group can act as both a hydrogen bond donor (via the N-H group) and an acceptor (via the C=O group), facilitating robust interactions with biological targets.[3]
Physicochemical Properties
A summary of the key physicochemical properties of N-(1,3,4-Thiadiazol-2-yl)acetamide is presented in the table below. The high melting point is indicative of a stable crystal lattice, likely stabilized by intermolecular hydrogen bonding.
| Property | Value | Source(s) |
| CAS Number | 5393-55-5 | [5] |
| Molecular Formula | C₄H₅N₃OS | [1] |
| Molecular Weight | 143.17 g/mol | [5] |
| Appearance | White Powder | [7] |
| Melting Point | 275-276 °C | [7] |
| pKa (Predicted) | 9.62 ± 0.50 | [8] |
Spectroscopic Characterization
Definitive characterization of N-(1,3,4-Thiadiazol-2-yl)acetamide relies on a combination of spectroscopic techniques. While a publicly available, complete dataset for the parent compound is scarce, data from closely related analogs and fundamental principles of spectroscopy allow for an accurate prediction of its spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing three distinct signals.
-
Amide Proton (N-H): A broad singlet is anticipated at a high chemical shift, typically in the range of δ 12.0-13.0 ppm (in DMSO-d₆), due to the acidic nature of the proton and its involvement in hydrogen bonding.[9]
-
Thiadiazole Proton (C-H): A singlet corresponding to the proton at the C5 position of the thiadiazole ring is expected. Its chemical shift would likely fall in the δ 8.5-9.5 ppm range.
-
Methyl Protons (-CH₃): A sharp singlet for the three equivalent protons of the acetyl methyl group would appear upfield, typically around δ 2.1-2.3 ppm.[10]
-
-
¹³C NMR: The carbon NMR spectrum should display four signals corresponding to the unique carbon atoms in the molecule.
-
Carbonyl Carbon (C=O): The amide carbonyl carbon is the most deshielded, with a predicted chemical shift in the δ 168-172 ppm region.
-
Thiadiazole Carbons (C2 & C5): The two carbons of the thiadiazole ring are expected to have distinct signals in the aromatic region, likely between δ 145-170 ppm. The carbon attached to the acetamido group (C2) would be more downfield than the C5 carbon.
-
Methyl Carbon (-CH₃): The acetyl methyl carbon will appear at the most upfield position, typically in the δ 20-25 ppm range.
-
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of the key functional groups present in the molecule.
-
N-H Stretching: A prominent absorption band is expected in the region of 3100-3400 cm⁻¹, characteristic of the N-H stretching vibration of the secondary amide.[11]
-
C=O Stretching: A strong, sharp absorption band corresponding to the amide I band (C=O stretch) is anticipated around 1680-1700 cm⁻¹.[9]
-
C=N and C-S Stretching: Vibrations associated with the thiadiazole ring (C=N and C-S stretching) are expected in the fingerprint region, typically between 1610 cm⁻¹ and 1000 cm⁻¹.[12]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.
-
Molecular Ion Peak: The electron ionization (EI) mass spectrum should show a molecular ion peak [M]⁺ at m/z = 143, corresponding to the molecular weight of the compound.
-
Key Fragmentation: A characteristic fragmentation pattern would involve the loss of the acetyl group (CH₃CO•, 43 Da) leading to a prominent fragment ion at m/z = 100, corresponding to the 2-amino-1,3,4-thiadiazole cation. Another common fragmentation is the cleavage of the C-N amide bond.
Synthesis of N-(1,3,4-Thiadiazol-2-yl)acetamide
The synthesis of N-(1,3,4-Thiadiazol-2-yl)acetamide is a well-established, two-step process. The primary strategic consideration is the initial formation of the 2-amino-1,3,4-thiadiazole core, followed by acylation of the exocyclic amine.
Step 1: Synthesis of 2-Amino-1,3,4-thiadiazole
The most common and efficient method for constructing the 2-amino-1,3,4-thiadiazole ring is the acid-catalyzed cyclodehydration of a thiosemicarbazide derivative.[2] The choice of the acid catalyst is critical as it drives the intramolecular cyclization and subsequent dehydration.
-
Rationale for Reagent Choice: Strong dehydrating agents are required to facilitate the ring closure.
-
Concentrated Sulfuric Acid (H₂SO₄): A classic and cost-effective reagent that promotes efficient cyclization, often at low temperatures to control the exothermic reaction.
-
Phosphorus Oxychloride (POCl₃): A powerful dehydrating agent that can be used under milder conditions compared to H₂SO₄, sometimes even under solvent-free conditions.[2]
-
Polyphosphoric Acid (PPA): Acts as both a catalyst and a solvent at elevated temperatures, driving the reaction to completion.
-
Experimental Protocol: Synthesis of 2-Amino-1,3,4-thiadiazole This protocol is a synthesized methodology based on established procedures.[12][13]
-
Reaction Setup: To a stirred solution of thiosemicarbazide (1.0 eq) in an appropriate solvent (e.g., ethanol), add a suitable carboxylic acid derivative (e.g., formic acid, 1.1 eq) or an acid chloride.
-
Cyclization: Add a dehydrating agent such as concentrated H₂SO₄ or POCl₃ (2-4 eq) dropwise at 0 °C.[2]
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralization: Neutralize the acidic solution with a base (e.g., concentrated ammonia solution or NaOH) to precipitate the product.
-
Purification: Filter the resulting solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure 2-amino-1,3,4-thiadiazole.
Step 2: Acetylation of 2-Amino-1,3,4-thiadiazole
The final step is a standard N-acetylation of the primary amino group of the thiadiazole precursor. The nucleophilic amine readily attacks the electrophilic carbonyl carbon of the acetylating agent.
-
Rationale for Reagent Choice:
-
Acetic Anhydride: A highly effective and common acetylating agent. The reaction can be performed neat or in a solvent like acetic acid or pyridine, which also acts as a base to neutralize the acetic acid byproduct.
-
Acetyl Chloride: More reactive than acetic anhydride, often used in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) in an inert solvent (e.g., dichloromethane or THF) to scavenge the HCl generated.
-
Experimental Protocol: Synthesis of N-(1,3,4-Thiadiazol-2-yl)acetamide This protocol is a synthesized methodology based on established procedures.
-
Reaction Setup: Dissolve 2-amino-1,3,4-thiadiazole (1.0 eq) in a suitable solvent (e.g., pyridine or glacial acetic acid).
-
Acetylation: Add acetic anhydride (1.2 eq) dropwise to the solution while stirring. An exothermic reaction may be observed.
-
Reaction: Heat the mixture at reflux for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it into cold water to precipitate the product.
-
Purification: Filter the crude solid, wash thoroughly with water to remove any remaining acid, and dry. Recrystallize from ethanol or an ethanol/water mixture to obtain pure N-(1,3,4-Thiadiazol-2-yl)acetamide as a white solid.
Biological Activity and Mechanism of Action
The 1,3,4-thiadiazole scaffold is a key component in a multitude of medicinally active compounds. Derivatives have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer effects.[1][9]
Carbonic Anhydrase Inhibition
N-(1,3,4-Thiadiazol-2-yl)acetamide is structurally related to the drug Acetazolamide, a potent inhibitor of carbonic anhydrase (CA).[14] CA enzymes catalyze the reversible hydration of CO₂ to bicarbonate and a proton. Inhibiting this enzyme has therapeutic effects in conditions like glaucoma (by reducing aqueous humor production) and epilepsy.[14]
The mechanism of inhibition involves the coordination of the thiadiazole ring system to the zinc ion (Zn²⁺) located in the active site of the enzyme. High-resolution crystal structures of human carbonic anhydrase II complexed with Acetazolamide reveal the precise binding interactions. The sulfonamide group of Acetazolamide binds directly to the zinc ion, displacing a water/hydroxide molecule essential for catalysis.[14] Although N-(1,3,4-Thiadiazol-2-yl)acetamide lacks the sulfonamide group, the nitrogen atoms of the thiadiazole ring and the acetamide moiety can still coordinate with the zinc ion and form crucial hydrogen bonds with active site residues, such as Gln 92, leading to enzyme inhibition.[5]
Role as a Synthetic Precursor
Beyond its intrinsic activity, N-(1,3,4-Thiadiazol-2-yl)acetamide is a valuable intermediate for the synthesis of more complex and potent drug candidates. The acetamide group and the C5 position of the thiadiazole ring can be readily functionalized to generate libraries of derivatives for structure-activity relationship (SAR) studies.[1] Research has shown that modifications at these positions can lead to compounds with enhanced anticancer, antimicrobial, or anti-inflammatory properties.[9]
Conclusion
N-(1,3,4-Thiadiazol-2-yl)acetamide is a molecule of significant chemical and pharmaceutical interest. Its well-defined structure, characterized by a planar thiadiazole ring and a functional acetamide group, underpins its role as a carbonic anhydrase inhibitor and a versatile synthetic intermediate. The straightforward and high-yielding synthetic routes make it an accessible scaffold for medicinal chemists. A thorough understanding of its chemical properties, spectroscopic profile, and synthesis is essential for researchers working in drug discovery and development, enabling the rational design of novel therapeutics based on the potent 1,3,4-thiadiazole core.
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